molecular formula C9H9Cl B7891177 2-Methyl-4-chlorostyrene

2-Methyl-4-chlorostyrene

Cat. No. B7891177
M. Wt: 152.62 g/mol
InChI Key: BPVVTRJJQZINNG-UHFFFAOYSA-N
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Description

2-Methyl-4-chlorostyrene is a derivative of styrene, which is a chlorinated compound . The side chain of p-chlorostyrene is a C=C double bond, making its chemical properties more active .


Synthesis Analysis

4-Chlorostyrene, a related compound, is synthesized and stabilized with 4-tert-butylpyrocatechol .


Molecular Structure Analysis

The molecular structure of 4-Chlorostyrene, a similar compound, has a linear formula of H2C=CHC6H4Cl . The molecular weight is 138.59 .


Chemical Reactions Analysis

The cationic polymerization of p-methylstyrene has been studied using various metal chlorides . The polymerization behavior differs depending on the type of metal chloride .


Physical And Chemical Properties Analysis

4-Chlorostyrene is a clear, colorless to slightly yellow liquid . It can polymerize slowly at room temperature, and a polymerization inhibitor (stabilizer) can be added for storage .

Mechanism of Action

The mechanism of action of styrene derivatives in cationic polymerization has been studied. The polymerization reactions conducted using SnCl4 and ZnCl2 proceeded in a controlled manner .

Safety and Hazards

4-Chlorostyrene is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is combustible, harmful if swallowed, and causes skin and eye irritation .

Future Directions

Epoxide hydrolases, which can catalyze the enantioselective hydrolysis of epoxides to the corresponding diols, are considered attractive and industrially important biocatalysts . This suggests potential future directions for the use of 2-Methyl-4-chlorostyrene in biocatalysis.

properties

IUPAC Name

4-chloro-1-ethenyl-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c1-3-8-4-5-9(10)6-7(8)2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVVTRJJQZINNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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